Cas no 2172516-02-6 (4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid)

4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid
- 4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid
- EN300-1474167
- 2172516-02-6
-
- インチ: 1S/C27H30N2O5/c30-23(31)11-5-14-28-24(32)27(16-26(27)12-6-13-26)17-29-25(33)34-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,22H,5-6,11-17H2,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: UOUVOFNRQSXNKP-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC21CCC2)NCCCC(=O)O
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 774
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 105Ų
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1474167-1.0g |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1474167-50mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1474167-100mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1474167-2500mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1474167-5000mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1474167-500mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1474167-1000mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1474167-250mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1474167-10000mg |
4-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]spiro[2.3]hexan-1-yl}formamido)butanoic acid |
2172516-02-6 | 10000mg |
$14487.0 | 2023-09-29 |
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid 関連文献
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acidに関する追加情報
Recent Advances in the Study of 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid (CAS: 2172516-02-6)
The compound 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid (CAS: 2172516-02-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique spirocyclic structure and Fmoc-protected amino group, has shown promising potential in drug discovery, particularly in the development of novel peptide-based therapeutics and targeted drug delivery systems.
Recent studies have focused on the synthesis and application of this compound as a versatile building block for peptide modification. The spirocyclic moiety imparts conformational rigidity, which can enhance binding affinity and selectivity in peptide-receptor interactions. Additionally, the Fmoc group provides a protective function during solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers working on complex peptide architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of this compound in the development of constrained peptide analogs with improved pharmacokinetic properties. The study highlighted its role in stabilizing β-turn structures, which are critical for mimicking protein-protein interactions. The compound's ability to introduce structural constraints without compromising solubility was particularly noteworthy.
Another significant application was reported in a recent ACS Chemical Biology paper, where the molecule was used as a linker in antibody-drug conjugates (ADCs). The spirocyclic structure was found to confer stability to the linker-drug complex in systemic circulation while allowing efficient drug release upon internalization into target cells. This property addresses a key challenge in ADC development - balancing stability during delivery with effective payload release at the target site.
From a synthetic chemistry perspective, recent advances have improved the scalability of producing this compound. A 2024 Organic Process Research & Development publication detailed an optimized synthetic route that reduces the number of purification steps while maintaining high purity (>98%). This development is particularly important for potential industrial-scale applications in pharmaceutical manufacturing.
The compound's mechanism of action continues to be an area of active investigation. Preliminary computational studies suggest that the spirocyclic structure may interact favorably with certain enzyme active sites, particularly those involved in protein folding and post-translational modifications. This could open new avenues for developing inhibitors of specific biological pathways.
In conclusion, 4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid represents an important tool in modern drug discovery. Its unique structural features offer solutions to several challenges in peptide therapeutics and targeted drug delivery. As research continues, we anticipate seeing more applications of this compound in clinical development programs, particularly in oncology and metabolic disorders where constrained peptides show particular promise.
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